Setoperone
Overview
Description
Setoperone is a chemical compound known for its role as a ligand to the serotonin 5-HT2A receptor. It has the chemical formula C21H24FN3O2S and a molar mass of 401.50 g/mol . This compound can be radiolabeled with the radioisotope fluorine-18 and used as a radioligand in positron emission tomography (PET) imaging to study neuropsychiatric disorders such as depression and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Setoperone involves several steps:
Starting Material: The synthesis begins with 6-(2-hydroxyethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one.
Halogenation: This compound is halogenated using hydrobromic acid in acetic acid to produce the corresponding bromo derivative.
SN2 Alkylation: The bromo derivative undergoes SN2 alkylation with 4-(4-fluorobenzoyl)piperidine under Finkelstein reaction conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Setoperone primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine ring and the fluorobenzoyl moiety.
Common Reagents and Conditions:
Halogenation: Hydrobromic acid in acetic acid.
SN2 Alkylation: 4-(4-fluorobenzoyl)piperidine under Finkelstein reaction conditions.
Major Products: The major product formed from these reactions is this compound itself, which is obtained through the substitution of the bromo derivative with the piperidine ring .
Scientific Research Applications
Setoperone has several scientific research applications:
Neuroimaging: Radiolabeled this compound is used in PET imaging to study the distribution and density of serotonin 5-HT2A receptors in the brain. .
Pharmacological Studies: this compound is used to investigate the role of serotonin receptors in various physiological and pathological conditions.
Drug Development: this compound serves as a reference compound in the development of new drugs targeting serotonin receptors.
Mechanism of Action
Setoperone exerts its effects by binding to the serotonin 5-HT2A receptor, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmitter release and neuronal activity. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation, cognition, and perception .
Comparison with Similar Compounds
- Altanserin
- Ketanserin
- Pirenperone
- Ritanserin
Comparison: Setoperone is unique in its high affinity for the serotonin 5-HT2A receptor and its ability to be radiolabeled with fluorine-18 for PET imaging. Compared to similar compounds, this compound provides more precise and reliable imaging results, making it a valuable tool in neuropsychiatric research .
Properties
IUPAC Name |
6-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-14-18(20(27)25-12-13-28-21(25)23-14)8-11-24-9-6-16(7-10-24)19(26)15-2-4-17(22)5-3-15/h2-5,16H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAHDDQSRBDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057848 | |
Record name | Setoperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86487-64-1 | |
Record name | Setoperone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86487-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setoperone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086487641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setoperone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETOPERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ67CS3Q3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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